molecular formula C10H11ClO B1459934 4-Chloro-3-cyclopropylanisole CAS No. 1434128-14-9

4-Chloro-3-cyclopropylanisole

Cat. No.: B1459934
CAS No.: 1434128-14-9
M. Wt: 182.64 g/mol
InChI Key: AIMKXUXVPJOMEP-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropylanisole is an organic compound characterized by a chloro-substituted anisole structure with a cyclopropyl group attached to the aromatic ring

Properties

IUPAC Name

1-chloro-2-cyclopropyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMKXUXVPJOMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropylanisole typically involves the cyclopropylation of 4-chloroanisole. One common method includes the reaction of 4-chloroanisole with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-cyclopropylanisole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products:

  • Substitution reactions yield various substituted anisoles.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in cyclohexyl derivatives.

Scientific Research Applications

4-Chloro-3-cyclopropylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the chloro and methoxy groups can affect its electronic properties and reactivity.

Comparison with Similar Compounds

    4-Chloroanisole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.

    3-Cyclopropylanisole: Lacks the chloro group, which can affect its electronic properties and reactivity.

    4-Chloro-3-methylphenol: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

Uniqueness: 4-Chloro-3-cyclopropylanisole is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic characteristics

Biological Activity

4-Chloro-3-cyclopropylanisole (CAS Number: 1434128-14-9) is an organic compound characterized by a chloro-substituted anisole structure with a cyclopropyl group. This unique molecular configuration allows it to exhibit distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
IUPAC Name 1-chloro-2-cyclopropyl-4-methoxybenzene
Molecular Formula C10H11ClO
Molecular Weight 182.65 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents like methanol

The biological activity of this compound is largely influenced by its interaction with various molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors due to the presence of the cyclopropyl and chloro groups, which can enhance binding affinity and specificity.

  • Enzyme Interaction : The compound has been shown to interact with specific enzyme targets, potentially influencing metabolic pathways.
  • Receptor Modulation : It may also act as a ligand for certain receptors, affecting signaling pathways involved in cellular responses.

Anticancer Potential

Research into structurally related compounds has shown promising anticancer activity. The presence of halogen and cyclopropyl groups can enhance the cytotoxic effects against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Case Study on Synthesis and Biological Evaluation :
    • A study synthesized various derivatives of this compound and evaluated their biological activities against cancer cell lines. Results indicated that modifications to the cyclopropyl group significantly altered the cytotoxicity profiles, suggesting that structural variations can lead to enhanced biological effects.
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations have shown that compounds with similar structures exhibit favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. The cyclopropyl group may play a role in enhancing metabolic stability.

Research Findings

Recent studies have focused on the synthesis of analogs and their subsequent biological evaluation:

  • Synthesis Methodology : The synthesis typically involves the cyclopropylation of 4-chloroanisole using cyclopropyl bromide in the presence of strong bases such as sodium hydride or potassium tert-butoxide under reflux conditions.
  • Biological Assays : Various assays have been employed to assess the antimicrobial and anticancer activities of synthesized compounds, confirming that structural modifications can lead to significant changes in efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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